molecular formula C10H13FN2O6 B14499757 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione CAS No. 62986-89-4

1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14499757
CAS No.: 62986-89-4
M. Wt: 276.22 g/mol
InChI Key: GICSKESGHJPLGI-FDDSLVSWSA-N
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Description

1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside. It is characterized by the presence of a fluorine atom at the 3’ position of the sugar moiety and a hydroxymethyl group, which distinguishes it from other nucleoside analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural modifications, which confer enhanced stability and specificity in targeting viral and cancerous cells. Its ability to be radiolabeled for PET imaging further distinguishes it from other nucleoside analogs .

Properties

CAS No.

62986-89-4

Molecular Formula

C10H13FN2O6

Molecular Weight

276.22 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O6/c11-10(4-15)5(3-14)19-8(7(10)17)13-2-1-6(16)12-9(13)18/h1-2,5,7-8,14-15,17H,3-4H2,(H,12,16,18)/t5-,7+,8-,10+/m1/s1

InChI Key

GICSKESGHJPLGI-FDDSLVSWSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@]([C@H](O2)CO)(CO)F)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)(CO)F)O

Origin of Product

United States

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